

# Application Notes and Protocols for JNJ-6379 in Primary Human Hepatocyte Cultures

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## Compound of Interest

Compound Name: JNJ-6379

Cat. No.: B1574635

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These application notes provide a comprehensive overview and detailed protocols for utilizing **JNJ-6379** (also known as Bersacapavir or JNJ-56136379), a potent Hepatitis B Virus (HBV) capsid assembly modulator, in primary human hepatocyte (PHH) cultures.

## Introduction

**JNJ-6379** is a novel small molecule inhibitor of HBV replication.<sup>[1]</sup> It functions as a capsid assembly modulator, interfering with the formation of the viral nucleocapsid.<sup>[1]</sup> This compound has demonstrated significant antiviral activity in *in vitro* studies, particularly in PHH models of HBV infection, making it a valuable tool for hepatitis B research and drug development.

## Mechanism of Action

**JNJ-6379** exhibits a dual mechanism of action, targeting both early and late stages of the HBV life cycle.<sup>[2][3]</sup>

- Primary Mechanism of Action (Late Stage): **JNJ-6379** accelerates the rate and extent of HBV capsid assembly.<sup>[2][3]</sup> This leads to the formation of morphologically intact viral capsids that are devoid of the viral pregenomic RNA (pgRNA) and the HBV polymerase.<sup>[2][4]</sup> Consequently, these "empty" capsids are non-functional, effectively blocking the production of new infectious virions.<sup>[2][4]</sup>

- Secondary Mechanism of Action (Early Stage): When present at the time of infection, **JNJ-6379** interferes with post-entry processes and prevents the formation of covalently closed circular DNA (cccDNA), the stable episome that serves as the template for viral transcription. [2][3] This secondary mechanism is observed at higher concentrations than what is required for the primary mechanism of action.[4]

## Data Summary

The antiviral activity of **JNJ-6379** in HBV-infected primary human hepatocytes is summarized in the tables below. The data highlights the compound's potency under different experimental conditions.

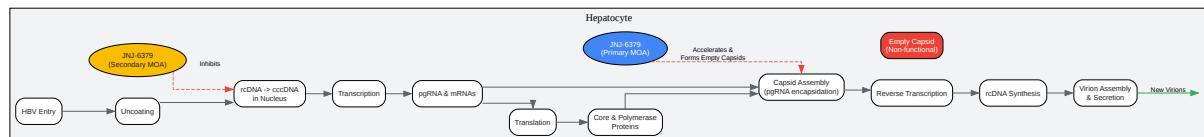
Table 1: Antiviral Activity of **JNJ-6379** in HBV-Infected Primary Human Hepatocytes[2][3]

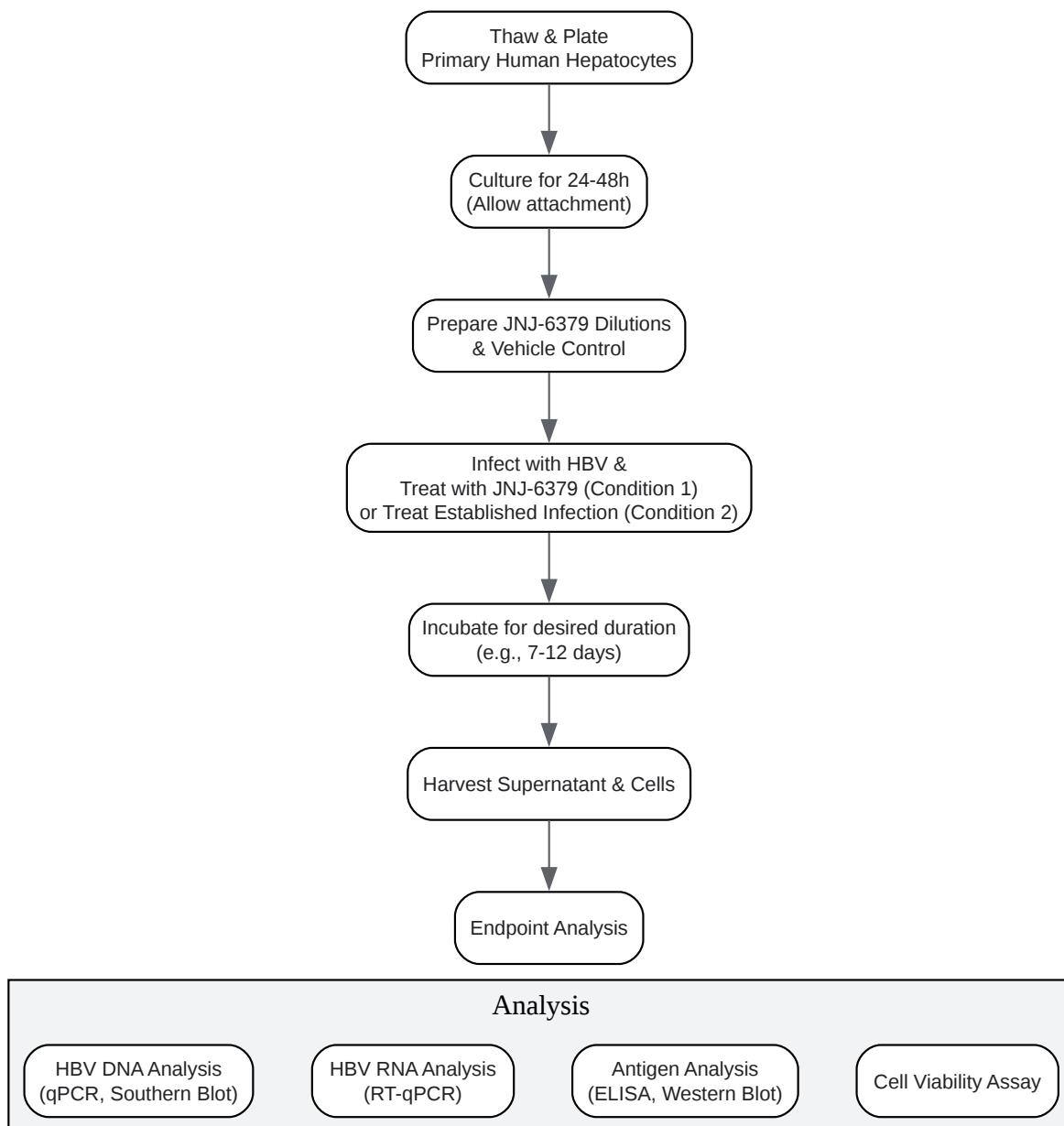
Parameter	Condition 1: Compound added with viral inoculum	Condition 2: Compound added 4-5 days post-infection
Extracellular HBV DNA (EC50)	93 nM	102 nM
Intracellular HBV RNA (EC50)	876 nM	No significant effect
Secreted HBe/cAg	Dose-dependent reduction	No significant effect
Secreted HBsAg	Dose-dependent reduction	No significant effect
cccDNA Formation	Prevented	Not prevented

EC50 (50% effective concentration) represents the concentration of the compound that inhibits the viral parameter by 50%.

## Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **JNJ-6379** and a general experimental workflow for its use in PHH cultures.



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## References

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